tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride
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Description
Tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H23ClN2O2 and its molecular weight is 274.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
One area of application is the synthesis and study of the reactivity of novel compounds. For example, the synthesis and reactivity of new N-heterocyclic silylenes have been explored, demonstrating how similar tert-butyl and diazatricyclo derivatives can be used to study reactions with tert-butanol, chloroalkanes, and azides, leading to various insertion products and cyclopropanations (Tomasik, Mitra, & West, 2009).
Ligand Design and Transition Metal Complexes
Chiral functionalized bisphosphine ligands and their transition metal complexes offer insights into coordination chemistry and potential catalytic applications. Research in this area has shown how tert-butyl substituted compounds can form stable diastereomers with transition metals like chromium, molybdenum, and tungsten, which are of interest for asymmetric synthesis and catalysis (Rys, Lönnecke, Stadlbauer, Kalinin, & Hey‐Hawkins, 2009).
Materials Science and Solid-State Chemistry
In materials science, the study of solid-state transformations and thermal reactivity is crucial for understanding material properties and designing new materials. For example, research on the thermal rearrangement of rac-3,8-di(tert-butyl)-1,5,6,10-tetraphenyldeca-3,4,6,7-tetraene-1,9-diyne into a tricyclic pentaene without changing the macroscopic crystal shape highlights the potential of tert-butyl substituted compounds in materials design and the study of reaction mechanisms (Kaupp, Schmeyers, Kato, Tanaka, Harada, & Toda, 2001).
Conformational Analysis and Peptide Mimetics
Furthermore, the synthesis and conformational analysis of spirolactams as constrained surrogates for dipeptides illustrate the application of tert-butyl substituted compounds in bioorganic chemistry and drug design. These compounds serve as mimetics for peptide structures, providing insights into peptide conformation and potential applications in medicinal chemistry (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
Properties
IUPAC Name |
tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-13(2,3)17-12(16)15-10-4-5-11(15)9-7-14-6-8(9)10;/h8-11,14H,4-7H2,1-3H3;1H/t8-,9+,10-,11+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYQKJYMWUVRFQ-NIQYDHDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3C2CNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H]3[C@H]2CNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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